

# In-Depth Technical Guide to Oxazine 170 (CAS Number: 62669-60-7)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oxazine-170

Cat. No.: B1263324

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Oxazine 170, identified by CAS number 62669-60-7, is a versatile cationic fluorescent dye belonging to the oxazine class of compounds. It is most commonly available as Oxazine 170 perchlorate. This dye is characterized by its strong absorption in the orange-red region of the visible spectrum and a distinct emission in the deep-red to near-infrared region. Its pronounced sensitivity to environmental polarity and pH has led to its application in various scientific domains, including as a laser dye, a fluorescent probe for biosensing, and for staining mitochondria in living cells. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, and detailed protocols for its key applications.

## Physicochemical and Spectral Properties

The properties of Oxazine 170 are summarized in the tables below, providing a consolidated reference for researchers.

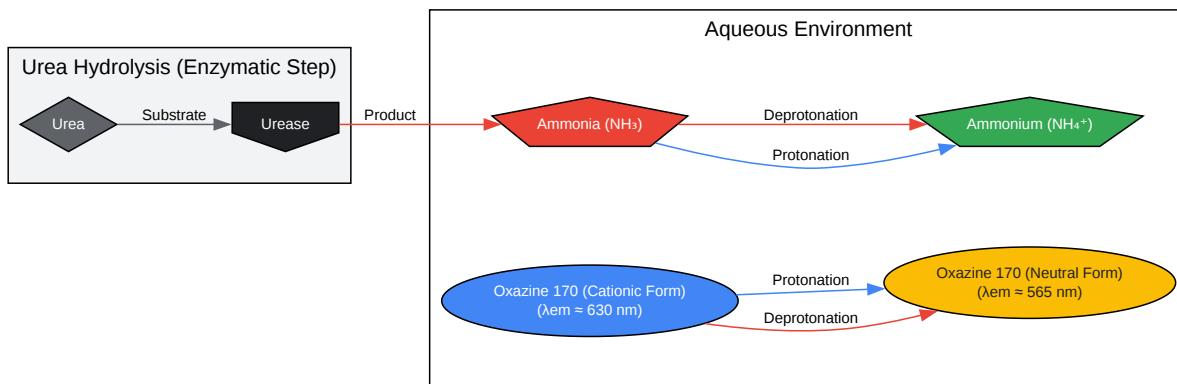
### Table 1: General and Physicochemical Properties of Oxazine 170 Perchlorate

| Property          | Value                                                           | Reference |
|-------------------|-----------------------------------------------------------------|-----------|
| CAS Number        | 62669-60-7                                                      | [1]       |
| Molecular Formula | C <sub>21</sub> H <sub>22</sub> CIN <sub>3</sub> O <sub>5</sub> | [1]       |
| Molecular Weight  | 431.87 g/mol                                                    | [1]       |
| Appearance        | Green powder/granules                                           | -         |
| Melting Point     | 260 °C (decomposes)                                             | -         |
| Solubility        | Soluble in methanol, ethanol, chloroform, DMSO                  | [2]       |

**Table 2: Spectral Properties of Oxazine 170**

| Parameter                              | Value                                   | Solvent/Conditions     | Reference |
|----------------------------------------|-----------------------------------------|------------------------|-----------|
| Absorption Maximum (λ <sub>max</sub> ) | ~621-624 nm                             | Ethanol/Methanol       | [3]       |
| Molar Extinction Coefficient (ε)       | 83,000 cm <sup>-1</sup> M <sup>-1</sup> | Methanol (at 613.3 nm) | [4]       |
| Emission Maximum (λ <sub>em</sub> )    | ~641-648 nm                             | Methanol/Ethanol       | [3][5]    |
| Fluorescence Quantum Yield (Φ)         | ~0.5 - 0.63                             | Ethanol/Methanol       | [4]       |
| Excitation Peak (for microscopy)       | 611 nm                                  | -                      | [5]       |
| Recommended Laser Excitation           | 628 nm                                  | -                      | [5]       |
| Recommended Emission Filter            | 670/30 nm bandpass                      | -                      | [5]       |

## Key Applications and Experimental Protocols


Oxazine 170's utility stems from its fluorescent properties and its responsiveness to its chemical environment. Below are detailed protocols for some of its primary applications.

## Ratiometric Fluorescent Sensing of Ammonia and Urea

Oxazine 170's fluorescence is sensitive to pH and the presence of ammonia. In its cationic form, it is highly fluorescent. Deprotonation upon interaction with ammonia leads to a shift in its emission spectrum, allowing for ratiometric sensing.<sup>[1][2]</sup> This principle is the basis for biosensors for ammonia and, by extension, urea (which is enzymatically hydrolyzed to ammonia).<sup>[1]</sup>

### Reaction Mechanism for Ammonia Sensing

The sensing mechanism involves the deprotonation of the Oxazine 170 cation by ammonia, leading to a change in its electronic structure and, consequently, its fluorescence emission spectrum.



[Click to download full resolution via product page](#)

**Figure 1:** Reaction mechanism for urea and ammonia sensing.

### Experimental Protocol: Fabrication of an Optical Fiber Ammonia Sensor

This protocol is adapted from the methodology described for fabricating a clad-modified plastic optical fiber (POF) sensor.<sup>[6][7][8]</sup>

- Fiber Preparation:
  - Take a segment of plastic optical fiber.
  - Chemically etch a section of the cladding to expose the core. A mixture of tetrahydrofuran (THF) and methyl isobutyl ketone (MIBK) can be used for this purpose.
- Sensing Layer Deposition:
  - Prepare a solution of Oxazine 170 perchlorate.
  - Deposit a thin layer of the Oxazine 170 solution onto the exposed fiber core, for example, by dip-coating.
  - Allow the solvent to evaporate, leaving a uniform sensing layer.
- Moisture Entrapment:
  - Dip the coated fiber in deionized water for approximately 1 minute.
  - Air dry for 1 minute to remove excess water, which is necessary for the deprotonation/protonation reaction.[\[6\]](#)
- Protective Layer Application:
  - Apply a protective layer of polydimethylsiloxane (PDMS) over the Oxazine 170 layer. This can also be done by dip-coating. The PDMS layer protects the sensing layer while being permeable to ammonia.[\[1\]](#)
- Sensor Calibration and Measurement:
  - Connect the fabricated sensor to a light source (e.g., a tungsten-halogen lamp) and a spectrometer.
  - Immerse the sensing tip in solutions of known ammonia concentrations.
  - Record the fluorescence emission spectra and calculate the ratio of intensities at two wavelengths (e.g., 565 nm and 630 nm) to determine the ammonia concentration.[\[1\]](#)

## Mitochondrial Staining in Live Cells

Oxazine 170 is a cationic and lipophilic dye, properties that allow it to passively cross the plasma membrane of live cells and accumulate in mitochondria, which have a negative membrane potential. This makes it a suitable probe for visualizing mitochondrial morphology and assessing cell viability.[5][9]

### Experimental Workflow: Live-Cell Mitochondrial Staining

The following diagram outlines the general workflow for staining mitochondria in live, adherent cells with a fluorescent dye like Oxazine 170.



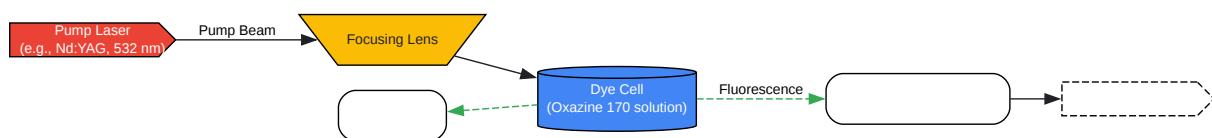
[Click to download full resolution via product page](#)

**Figure 2:** General workflow for live-cell mitochondrial staining.**Experimental Protocol: Staining Mitochondria with Oxazine 170**

This is a generalized protocol based on standard procedures for live-cell mitochondrial staining.

[10][11][12] Optimization may be required depending on the cell type and experimental conditions.

- Cell Preparation:
  - Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dishes or multi-well plates) until they reach the desired confluence.
- Staining Solution Preparation:
  - Prepare a stock solution of Oxazine 170 perchlorate in DMSO.
  - On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically in the nanomolar to low micromolar range; this should be optimized).
- Cell Staining:
  - Aspirate the culture medium from the cells.
  - Add the prepared Oxazine 170 staining solution to the cells.
  - Incubate the cells for 15-30 minutes at 37°C in a CO<sub>2</sub> incubator.
- Washing:
  - Remove the staining solution.
  - Wash the cells two to three times with a pre-warmed phosphate-buffered saline (PBS) or other suitable buffer to remove excess dye.
- Imaging:
  - Add fresh, pre-warmed culture medium or an imaging buffer to the cells.


- Visualize the stained mitochondria using a fluorescence microscope equipped with appropriate filters (e.g., excitation around 610-630 nm and emission around 640-670 nm).

## Application as a Laser Dye

Oxazine 170 is an efficient laser dye, particularly in the red portion of the spectrum.<sup>[3]</sup> It can be used in dye lasers, which are valued for their tunability and ability to produce pulsed or continuous wave output.

### Experimental Setup for a Dye Laser

A typical dye laser setup involves pumping a solution of the dye with another laser source and placing it in a resonant cavity.



[Click to download full resolution via product page](#)

**Figure 3:** Simplified schematic of a dye laser setup.

### Protocol Outline: Use of Oxazine 170 in a Pulsed Dye Laser

- Dye Solution Preparation:
  - Dissolve Oxazine 170 perchlorate in a suitable solvent (e.g., methanol or ethanol) to achieve the desired concentration (e.g.,  $10^{-4}$  to  $10^{-3}$  M).
  - The solution should be optically clear and free of dust particles.
- Pumping:
  - Use a pulsed laser, such as a frequency-doubled Nd:YAG laser (532 nm), as the excitation source.<sup>[3]</sup>
  - Focus the pump beam into the dye cell containing the Oxazine 170 solution.

- Lasing Action:
  - The dye solution is placed within a resonant cavity formed by a high reflector and an output coupler.
  - The intense pump pulse excites the dye molecules, leading to stimulated emission.
  - The resonant cavity provides feedback, resulting in the generation of a coherent laser beam.
- Tuning:
  - The output wavelength can be tuned by incorporating a dispersive element, such as a diffraction grating or a prism, into the laser cavity.

## Safety and Handling

Oxazine 170 perchlorate should be handled with appropriate safety precautions.

- Hazard Classifications: May cause skin irritation, serious eye irritation, and respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask.
- Storage: Store in a well-ventilated place. Keep the container tightly closed.

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance and adherence to laboratory safety protocols.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bocsci.com [bocsci.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxazine 170 [omlc.org]
- 5. Spectrum [Oxazine 170] | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Low-cost Fiberoptic Probe for Ammonia Early Detection in Fish Farms [mdpi.com]
- 9. Mitochondria | AAT Bioquest [aatbio.com]
- 10. sc.edu [sc.edu]
- 11. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocols · Benchling [benchling.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Oxazine 170 (CAS Number: 62669-60-7)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1263324#oxazine-170-cas-number-62669-60-7\]](https://www.benchchem.com/product/b1263324#oxazine-170-cas-number-62669-60-7)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)